![molecular formula C22H22O4 B2808875 (Z)-2-(4-ethoxybenzylidene)-6-((3-methylbut-2-en-1-yl)oxy)benzofuran-3(2H)-one CAS No. 623121-85-7](/img/structure/B2808875.png)
(Z)-2-(4-ethoxybenzylidene)-6-((3-methylbut-2-en-1-yl)oxy)benzofuran-3(2H)-one
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Description
(Z)-2-(4-ethoxybenzylidene)-6-((3-methylbut-2-en-1-yl)oxy)benzofuran-3(2H)-one is a synthetic compound that has gained attention in scientific research due to its potential applications in various fields.
Scientific Research Applications
Plant Chemical Defense Mechanisms
Background: Diterpenoids are a class of natural compounds found in plants. They play essential roles in plant defense against herbivores and pathogens. However, some diterpenoids can be toxic to the producing plant itself, leading to autotoxicity.
Research Findings: A study by Li et al. (2021) investigated the controlled hydroxylation of diterpenoids in wild tobacco (Nicotiana attenuata). Silencing two cytochrome P450 enzymes involved in diterpene biosynthesis caused severe autotoxicity symptoms. These symptoms resulted from the inhibition of sphingolipid biosynthesis by noncontrolled hydroxylated diterpene derivatives.
Implications: The defensive function of diterpenes is achieved by inhibiting herbivore sphingolipid biosynthesis through post-ingestive backbone hydroxylation products. By regulating metabolic modifications, tobacco plants avoid autotoxicity while gaining effective herbivore defense .
Agrochemicals and Pest Management
Plant Protection: Considering its role in plant defense, this compound might inspire the development of eco-friendly agrochemicals for pest control.
Li, J., Halitschke, R., Li, D., Paetz, C., Su, H., Heiling, S., Xu, S., & Baldwin, I. T. (2021). Controlled hydroxylations of diterpenoids allow for plant chemical defense without autotoxicity. Science, 371(6526), 255–259. DOI: 10.1126/science.abe4713
properties
IUPAC Name |
(2Z)-2-[(4-ethoxyphenyl)methylidene]-6-(3-methylbut-2-enoxy)-1-benzofuran-3-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22O4/c1-4-24-17-7-5-16(6-8-17)13-21-22(23)19-10-9-18(14-20(19)26-21)25-12-11-15(2)3/h5-11,13-14H,4,12H2,1-3H3/b21-13- |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KWFQCHQGCAYMIL-BKUYFWCQSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C=C2C(=O)C3=C(O2)C=C(C=C3)OCC=C(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC1=CC=C(C=C1)/C=C\2/C(=O)C3=C(O2)C=C(C=C3)OCC=C(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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